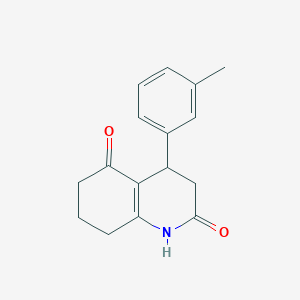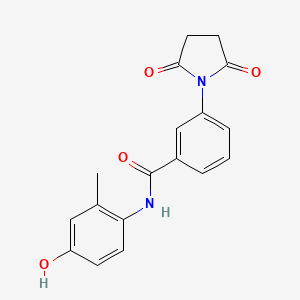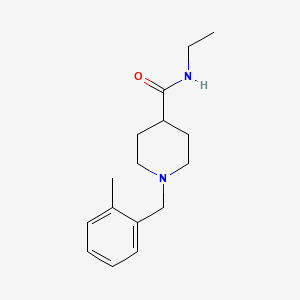![molecular formula C15H16N2O4S B4437128 N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4437128.png)
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide, also known as AMN082, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7), which is a G protein-coupled receptor that plays a crucial role in the modulation of neuronal excitability and synaptic transmission. In recent years, AMN082 has gained significant attention from researchers due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide acts as a selective agonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons. Activation of mGluR7 leads to the inhibition of the release of glutamate, the primary excitatory neurotransmitter in the brain. This results in the modulation of neuronal excitability and synaptic transmission, which in turn can have significant effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide has been shown to have several biochemical and physiological effects, including the modulation of glutamatergic neurotransmission, the attenuation of drug-seeking behavior, and the reduction of anxiety and depression-like behaviors in animal models. Additionally, N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide has been shown to have neuroprotective effects in various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide in lab experiments is its selectivity and specificity for the mGluR7 receptor. This allows researchers to study the specific effects of mGluR7 activation on various physiological and behavioral processes. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide is its relatively short half-life, which can make it difficult to achieve sustained activation of the mGluR7 receptor in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective mGluR7 agonists that can be used in clinical trials. Additionally, further research is needed to elucidate the specific mechanisms of action of N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide and its effects on various neurological and psychiatric disorders. Finally, the potential use of N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide as a therapeutic agent for drug addiction and other substance use disorders warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. Several preclinical studies have demonstrated that N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide can modulate glutamatergic neurotransmission and attenuate the behavioral effects of drugs of abuse, such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-9-11(3-8-14(10)21-2)15(18)17-12-4-6-13(7-5-12)22(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTLTFRAIKZYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dichlorophenyl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4437063.png)
![3-chloro-8-(1-piperidinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437069.png)

![7-(2-buten-1-yl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437092.png)


![N-(1-methyl-2-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4437119.png)

![3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437136.png)
![1-[7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4437140.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B4437145.png)

![N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437156.png)
